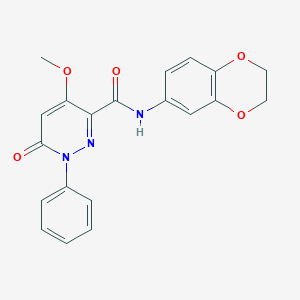
1,1-Dioxo-1lambda6-thietane-3-sulfinyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1,1-Dioxo-1lambda6-thietane-3-sulfinyl chloride involves specific reaction conditions and reagents. One common method involves the reaction of thietane-3-sulfinic acid with thionyl chloride. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve the use of microchannel reactors to optimize the reaction conditions and improve yield .
Análisis De Reacciones Químicas
1,1-Dioxo-1lambda6-thietane-3-sulfinyl chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl chlorides.
Reduction: It can be reduced to form sulfinyl compounds.
Substitution: It can undergo substitution reactions with nucleophiles to form various derivatives
Common reagents used in these reactions include thionyl chloride, sulfur dioxide, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1,1-Dioxo-1lambda6-thietane-3-sulfinyl chloride has several applications in scientific research, including:
Biology: It is used in the study of sulfur-containing biomolecules and their interactions.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,1-Dioxo-1lambda6-thietane-3-sulfinyl chloride involves its reactivity with various nucleophiles and electrophiles. The compound can form intermediates such as sulfonyl chlorides and sulfinyl compounds, which can further react to form various products. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparación Con Compuestos Similares
1,1-Dioxo-1lambda6-thietane-3-sulfinyl chloride can be compared with other similar compounds, such as:
Thietane-3-sulfinic acid: This compound is a precursor to this compound and has similar reactivity.
Sulfonyl chlorides: These compounds have similar reactivity and are used in similar applications.
Sulfinyl compounds: These compounds are also similar in structure and reactivity and are used in various chemical reactions
The uniqueness of this compound lies in its specific structure and reactivity, which make it useful in a wide range of scientific research applications.
Propiedades
IUPAC Name |
1,1-dioxothietane-3-sulfinyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO3S2/c4-8(5)3-1-9(6,7)2-3/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYPEINGZWALSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)S(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2902976.png)
![Tert-butyl N-[2-cyclopropyl-2-(prop-2-ynylamino)propyl]carbamate](/img/structure/B2902978.png)

![2-cyclopropyl-1-[1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2902980.png)
![2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-methylacetamide](/img/structure/B2902982.png)


![N6-cycloheptyl-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2902986.png)
![4-butoxy-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B2902989.png)

![1-cinnamyl-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2902992.png)
![benzyl 2-[(1E)-3-phenoxyprop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2902993.png)

